N-(3,5-Dichloro-4-hydroxyphenyl)(phenylcyclopentyl)formamide
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Overview
Description
N-(3,5-Dichloro-4-hydroxyphenyl)(phenylcyclopentyl)formamide is a useful research compound. Its molecular formula is C18H17Cl2NO2 and its molecular weight is 350.24. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
Synthesis of N-formyl Morpholine : N-formylmorpholine has been synthesized as a green solvent for the synthesis of heterocyclic compounds. It's stable, non-toxic, and non-corrosive, compatible with various hydrocarbons and water, significantly reducing the volatility of aromatics (Ghasemi, 2018).
Synthesis of 1-Formyl-1,2-Dihydroquinolines : Efficient routes to 1-formyl-1,2-dihydroquinolines have been described, which are essential intermediates in pharmaceutical and fine chemical syntheses (Kobayashi et al., 1995).
Biomedical Research
- Radical Scavenging Activity : Certain hydroxyphenyl ethanoic acid derivatives from marine-derived fungi, including compounds structurally related to N-(3,5-Dichloro-4-hydroxyphenyl)(phenylcyclopentyl)formamide, have shown significant radical scavenging activity (Xifeng et al., 2006).
Organic Chemistry Applications
Formation of N-Formylating Reagents : Formyloxyacetoxyphenylmethane, a derivative of N-formamides, is used as a stable, water-tolerant N-formylating reagent for primary and secondary amines, useful in synthesizing a range of N-formamides and other compounds (Chapman et al., 2017).
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : N-formamides are involved in the synthesis of pyrazolo[3,4-d]pyrimidines, which have potential applications in medicinal chemistry (Tominaga et al., 1990).
Synthesis of Polycyclic N-heterocyclic Compounds : N-(quinazolin-4-yl)amidines, related to N-formamides, are used to synthesize polycyclic N-heterocyclic compounds with potential inhibitory activity against pentosidine formation (Okuda et al., 2011).
Cyclization in Organic Synthesis : N-formyliminium ion cyclization, a process involving N-formamides, is utilized for synthesizing 3-aryl-1,2,3,4-tetrahydroisoquinolines, useful in various synthetic applications (Maryanoff & Rebarchak, 1992).
Future Directions
Properties
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-14-10-13(11-15(20)16(14)22)21-17(23)18(8-4-5-9-18)12-6-2-1-3-7-12/h1-3,6-7,10-11,22H,4-5,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIHWJSLJNLCJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C(=C3)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.